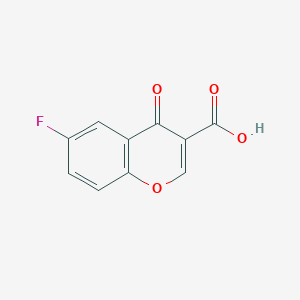

6-氟色酮-3-羧酸

描述

6-Fluorochromone-3-carboxylic acid is a compound that belongs to the class of organic compounds known as chromones. Chromones are characterized by the presence of a benzopyran ring system that contains a ketone group. The fluorine atom at the 6th position and the carboxylic acid group at the 3rd position on the chromone ring system are indicative of the compound's potential for various chemical reactions and biological activities .

Synthesis Analysis

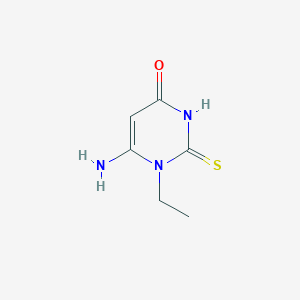

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be determined using various spectroscopic methods, including NMR and X-ray crystallography. For example, the structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene, was elucidated using these techniques, which provided detailed information about the arrangement of atoms and the stereochemistry of the molecule . The presence of fluorine in the molecule can significantly affect its electronic properties and conformation due to its high electronegativity.

Chemical Reactions Analysis

Fluorinated compounds can undergo a variety of chemical reactions. The presence of a fluorine atom can influence the reactivity of the molecule, as seen in the case of 6-fluorosalicylic acid, where the fluorine atom competes with oxygen for the COOH proton, affecting the conformational equilibrium . The reactivity of carboxylic acid groups, such as in 6-fluorochromone-3-carboxylic acid, can be exploited in the formation of amides, esters, and other derivatives, which can be used for further chemical transformations or as intermediates in the synthesis of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluorochromone-3-carboxylic acid can be inferred from studies on similar compounds. For instance, the introduction of fluorine into salicylic acid derivatives has been shown to modify properties such as pKa, viscosity, polarity, and molecular conformation . The fluorogenic properties of pyridine carboxylic acid amides suggest that fluorinated chromones could also exhibit fluorescence, which may be useful in sensor applications . Additionally, the antimicrobial studies of 6-fluoro-chroman-2-carboxamides indicate that the introduction of fluorine can enhance the antimicrobial activity of these compounds .

科学研究应用

合成和优化

6-溴色酮-2-羧酸(与 6-氟色酮-3-羧酸相关的化合物)已通过微波辅助工艺合成。该方法优化了碱类型、溶剂、温度和反应时间等各种参数,实现了高达 87% 的产率。这种高效的合成路线有助于开发基于色酮骨架的库,其中可以包括 6-氟色酮-3-羧酸 (Cagide 等,2019)。

合成和拆分

6-氟色酮-2-羧酸(与 6-氟色酮-3-羧酸密切相关)已由对氟苯酚合成。它的 (R)-和 (S)-形式是通过与旋光活性的 α-甲基苄胺形成盐而获得的 (Yang 等,2005)。

药物研究

在药物研究中,已经探索了 6-氟色酮-3-羧酸及其类似化合物的衍生物。例如,6-氟茚满-1-羧酸(一种相关化合物)已被合成并评估其镇痛活性 (Das 等,2008)。

抗菌剂

已经研究了色酮羧酸衍生物(如 6-氟色酮-3-羧酸)的抗菌特性。这些研究导致了新型抗菌剂的开发,加深了对构效关系的理解 (Matsumoto 等,1984)。

纳米技术

在纳米技术中,已经研究了羧酸官能化的单壁碳纳米管,这可能与使用 6-氟色酮-3-羧酸等化合物的官能化有关。这项研究对在很宽的 pH 范围内控制水溶性具有重要意义 (Zeng 等,2005)。

安全和危害

The safety data sheet for 6-Fluorochromone-3-carboxylic acid suggests avoiding the formation of dust and aerosols . It is recommended to handle the compound in a well-ventilated place and wear suitable protective equipment . In case of contact with skin, eyes, or if swallowed, appropriate first aid measures should be taken .

作用机制

Target of Action

It’s known that optically pure 6-fluoro-chroman-2-carboxylic acids (fccas), with (s) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of fluorine-containing chromone-tetrazoles .

Action Environment

It’s known that the compound has a melting point of 234-238 °c , which might suggest its stability under certain conditions.

属性

IUPAC Name |

6-fluoro-4-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSNAYJWUMOGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399266 | |

| Record name | 6-Fluorochromone-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluorochromone-3-carboxylic acid | |

CAS RN |

71346-17-3 | |

| Record name | 6-Fluorochromone-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

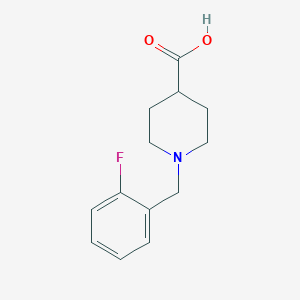

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

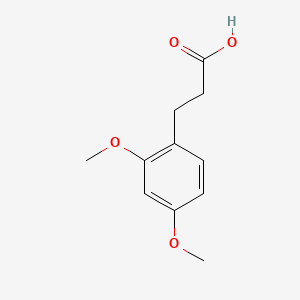

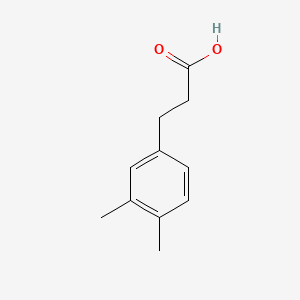

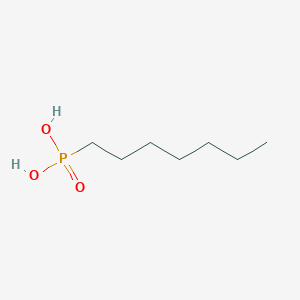

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)

![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)